3-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
Properties
IUPAC Name |
2-oxo-N-[4-(trifluoromethoxy)phenyl]-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c20-19(21,22)28-15-6-4-14(5-7-15)23-29(26,27)16-10-12-2-1-9-24-17(25)8-3-13(11-16)18(12)24/h4-7,10-11,23H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYGJEDTOVJTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=C(C=C4)OC(F)(F)F)CCC(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C22H21F3N2O4S
- Molecular Weight : 434.41 g/mol
The structure includes a hexahydropyridoquinoline core with a sulfonamide group and a trifluoromethoxy-substituted phenyl ring. This unique structure may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides are known for their antibacterial activity due to their ability to inhibit bacterial folate synthesis. Studies have shown that derivatives of quinoline can also possess broad-spectrum antimicrobial effects.
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example:
- Case Study : A derivative of quinoline was found to induce apoptosis in human cancer cell lines through the activation of caspases and inhibition of anti-apoptotic proteins .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Inflammation is a key factor in various diseases, including cancer and cardiovascular disorders. Research has demonstrated that similar compounds can reduce the production of pro-inflammatory cytokines in vitro.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of the trifluoromethoxy group enhances lipophilicity, which may improve cellular uptake.
- The sulfonamide moiety is essential for antibacterial activity due to its interaction with bacterial enzymes involved in folate metabolism.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds with a quinoline structure exhibit notable antimicrobial properties. Specifically, derivatives of quinoline have been tested against various bacterial strains. For instance, compounds similar to the target compound have demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for developing new antibiotics .
Anticancer Properties
The trifluoromethoxy group present in the compound enhances its biological activity. Research indicates that similar compounds with trifluoromethyl substitutions have shown promising results in inhibiting cancer cell proliferation. The electronic effects of the trifluoromethoxy group are believed to contribute to the increased potency against cancer cells .
Anti-inflammatory Effects
Compounds containing sulfonamide groups are known for their anti-inflammatory properties. The target compound's sulfonamide moiety may provide similar benefits, making it a candidate for further research into anti-inflammatory therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pharmaceutical compounds. The presence of electron-withdrawing groups like trifluoromethoxy has been shown to enhance the biological activity of quinoline derivatives. This relationship suggests that modifications to the chemical structure can lead to improved therapeutic outcomes .
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on ’s formula with an additional oxygen atom.
†Estimated from core structure and substituent.
Physicochemical Properties
- Polarity and Solubility : The -OCF₃ group in the target compound likely improves aqueous solubility compared to the -CF₃ analog due to increased polarity. In contrast, the bromine and methyl groups in ’s compound reduce solubility but enhance lipophilicity .
Methodological Considerations
Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX () playing a critical role in refining crystallographic data. For example, SHELXL’s precision in handling small-molecule structures ensures accurate determination of bond lengths and angles, which are vital for understanding substituent effects .
Q & A
Q. Optimization strategies :
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the amine intermediate .
- Catalysts : Add DMAP (4-dimethylaminopyridine, 5 mol%) to accelerate sulfonamide formation .
- Stoichiometry : Maintain a slight excess of sulfonyl chloride (1.2–1.5 equiv) to drive the reaction to completion .
Pitfalls : - Hydrolysis : Moisture exposure degrades sulfonyl chloride; use molecular sieves or anhydrous conditions .
- Side reactions : Monitor for N-alkylation byproducts via LC-MS; quench unreacted reagents with aqueous NaHCO₃ .
Advanced: What methodologies are essential for evaluating target interactions and pharmacological profiles of this compound?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, Kd) to purified enzymes (e.g., carbonic anhydrase isoforms) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
- Molecular dynamics simulations : Analyze stability of ligand-target complexes (e.g., GROMACS) over 100-ns trajectories to identify critical binding residues .
- In vitro assays : Pair enzymatic inhibition (e.g., fluorogenic substrates) with cell-based viability assays (MTT/XTT) to correlate biochemical and cellular activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
